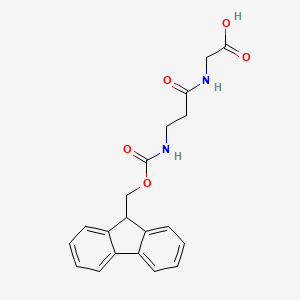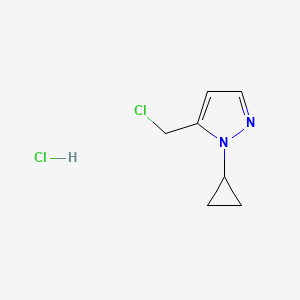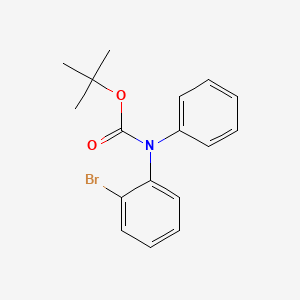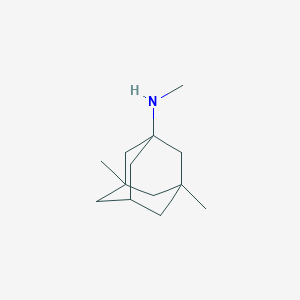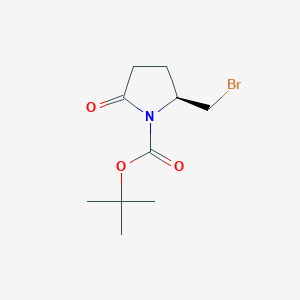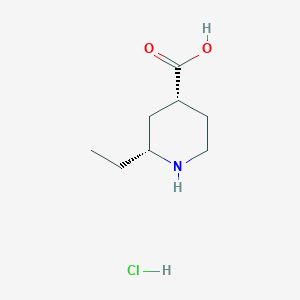
rac-(2R,4R)-2-ethylpiperidine-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4R)-2-ethylpiperidine-4-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4R)-2-ethylpiperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which is a six-membered ring containing one nitrogen atom.
Ethylation: The piperidine ring is then ethylated at the 2-position using ethyl halides under basic conditions.
Carboxylation: The ethylated piperidine is then carboxylated at the 4-position using carbon dioxide or other carboxylating agents.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethyl group or the piperidine ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, the ethyl group can be substituted with other alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, rac-(2R,4R)-2-ethylpiperidine-4-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating certain medical conditions, although further research is needed to fully understand its effects.
Industry: In industry, this compound is used in the production of various chemicals and materials. It may be employed in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-2-ethylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride
- rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride
- rac-(2R,4R)-4-methylpiperidine-2-carboxylic acid hydrochloride
Comparison:
- rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
- rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride differs by having a hydroxyl group instead of a carboxylic acid group.
- rac-(2R,4R)-4-methylpiperidine-2-carboxylic acid hydrochloride has a methyl group instead of an ethyl group at the 2-position.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(2R,4R)-2-ethylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-7-5-6(8(10)11)3-4-9-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H/t6-,7-;/m1./s1 |
InChI Key |
DZDYWNCTJVPDOU-ZJLYAJKPSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H](CCN1)C(=O)O.Cl |
Canonical SMILES |
CCC1CC(CCN1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13480524.png)
![[3-(Methoxymethyl)piperidin-3-yl]methanol](/img/structure/B13480527.png)



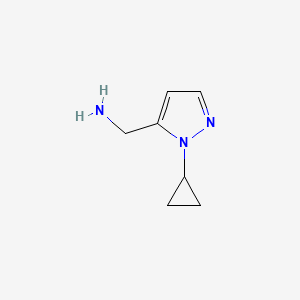
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
